(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number and IUPAC name. It also includes its role or use in various applications .
Synthesis Analysis
This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the study of its reactivity, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis of Complex Natural Products
The compound is utilized in the synthesis of complex natural products, particularly diterpene alkaloids, which are known for their intricate three-dimensional structures and significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties . The synthesis of these compounds often involves challenging chemical reactions due to their structural complexity, and “(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride” serves as a key intermediate in these syntheses.
Conformational Studies in Solution
This compound is selected for computational studies to understand its conformational behavior in solutions . Such studies are crucial for designing molecules with specific shapes and properties, which can be important for applications like phase-transfer catalysis and extraction processes.
Chiral Induction in Stereoselective Synthesis
The compound plays a role as a chiral inductor in stereoselective reactions, such as the Biginelli reaction . This is particularly important in the field of asymmetric synthesis, where the creation of chiral centers with high enantiomeric excess is desired.
Development of Podands with Chiral Properties
Podands derived from this compound, containing oxygen atoms in the oxyethylene moiety, have been studied for their potential as chiral inductors . These podands can form lipophilic complexes with metal ions and organic molecules, finding applications in organic and analytical chemistry.
Molecular Dynamics Simulations
The compound is used in molecular dynamics simulations to evaluate the rotational energy barriers and energy differences between predominant conformer structures . This information is vital for understanding the stability and reactivity of molecular systems.
NMR Spectroscopy Analysis
The compound is also involved in theoretical evaluations of chemical shifts for various conformers, which are then compared with experimentally obtained NMR data . This helps in confirming the conformational behavior of the compound and its derivatives in different chemical environments.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the von hippel-lindau (vhl) protein . The VHL protein is a part of the VHL E3 ubiquitin ligase complex that targets hydroxylated α subunit of hypoxia-inducible factors (HIFs) for ubiquitination and subsequent proteasomal degradation .
Biochemical Pathways
If it interacts with the vhl protein as suggested, it could potentially affect the hypoxia-inducible factor (hif) pathway, which plays a crucial role in cellular responses to low oxygen conditions .
Result of Action
If it interacts with the vhl protein and affects the hif pathway, it could potentially influence cellular responses to hypoxia .
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "N,N-dimethylformamide", "L-proline", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: L-proline is reacted with N,N-dimethylformamide in the presence of sodium hydroxide to form (2S)-2-(dimethylamino)pyrrolidine-1-carboxamide.", "Step 2: The resulting compound is then treated with methanol and hydrochloric acid to form (2S)-2-(dimethylamino)-4-methoxycarbonylpyrrolidine hydrochloride.", "Step 3: The final step involves the reduction of the methoxycarbonyl group to a hydroxyl group using sodium borohydride in the presence of water to yield (2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride." ] } | |
CAS RN |
347888-57-7 |
Product Name |
(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride |
Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.